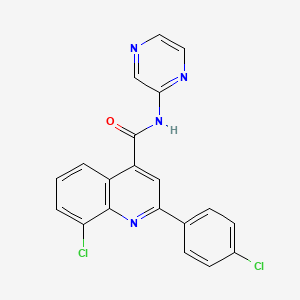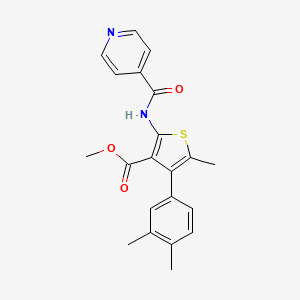![molecular formula C20H25N3O3S2 B4683544 4-{[(cyclohexylamino)carbonothioyl]amino}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4683544.png)
4-{[(cyclohexylamino)carbonothioyl]amino}-N-(4-methoxyphenyl)benzenesulfonamide
Vue d'ensemble
Description
4-{[(cyclohexylamino)carbonothioyl]amino}-N-(4-methoxyphenyl)benzenesulfonamide, also known as CXCR7 antagonist, is a chemical compound that has shown potential in scientific research applications. This compound is primarily used as a research tool to study the CXCR7 receptor and its role in various biological processes.
Mécanisme D'action
4-{[(cyclohexylamino)carbonothioyl]amino}-N-(4-methoxyphenyl)benzenesulfonamide antagonist works by binding to the this compound receptor and blocking its activity. The this compound receptor is a G protein-coupled receptor that plays a role in various biological processes, including cancer, inflammation, and immune response. This compound antagonist blocks the activity of this compound receptor and inhibits its downstream signaling pathways.
Biochemical and Physiological Effects:
This compound antagonist has been shown to have various biochemical and physiological effects. It has been shown to inhibit cancer cell migration and invasion. It has also been shown to inhibit inflammation and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-{[(cyclohexylamino)carbonothioyl]amino}-N-(4-methoxyphenyl)benzenesulfonamide antagonist in lab experiments is its specificity. This compound antagonist specifically targets the this compound receptor and does not affect other receptors. This allows for more accurate and specific results. However, one of the limitations of using this compound antagonist is its potency. This compound antagonist has a lower potency compared to other this compound inhibitors, which may limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for the use of 4-{[(cyclohexylamino)carbonothioyl]amino}-N-(4-methoxyphenyl)benzenesulfonamide antagonist in scientific research. One of the future directions is the development of more potent this compound antagonists. This would allow for more effective inhibition of the this compound receptor and more accurate results in lab experiments. Another future direction is the use of this compound antagonist in combination with other drugs. This would allow for a more comprehensive approach to treating cancer, inflammation, and immune response. Additionally, the role of this compound antagonist in other biological processes, such as angiogenesis and wound healing, can be further explored.
Applications De Recherche Scientifique
4-{[(cyclohexylamino)carbonothioyl]amino}-N-(4-methoxyphenyl)benzenesulfonamide antagonist has been used in various scientific research applications. It has been shown to play a role in cancer, inflammation, and immune response. This compound antagonist has been used to study the role of this compound receptor in cancer cell migration and invasion. It has also been used to study the role of this compound receptor in inflammation and immune response.
Propriétés
IUPAC Name |
1-cyclohexyl-3-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S2/c1-26-18-11-7-17(8-12-18)23-28(24,25)19-13-9-16(10-14-19)22-20(27)21-15-5-3-2-4-6-15/h7-15,23H,2-6H2,1H3,(H2,21,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFITMOHGINOEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclohexyl-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4683461.png)
![N-{3-[(cyclohexylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}isonicotinamide](/img/structure/B4683465.png)
![methyl 3-({[(4-ethoxyphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4683471.png)
![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4683476.png)
![2-chloro-4-fluoro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4683496.png)
![N-[2-(2-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B4683501.png)

![methyl 4-(5-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-1H-tetrazol-1-yl)benzoate](/img/structure/B4683512.png)
![2-cyano-2-cyclopentylidene-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4683515.png)
![5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4683520.png)
![1-(methylsulfonyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B4683539.png)
![1-[(5-methyl-2-furyl)methyl]-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B4683541.png)

